molecular formula C18H18O4 B1354841 Diethyl biphenyl 3,3'-dicarboxylate CAS No. 303730-26-9

Diethyl biphenyl 3,3'-dicarboxylate

Cat. No.: B1354841
CAS No.: 303730-26-9
M. Wt: 298.3 g/mol
InChI Key: GGAIUEMEDFREBS-UHFFFAOYSA-N
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Description

Diethyl biphenyl 3,3’-dicarboxylate is an organic compound with the molecular formula C18H18O4. It is a derivative of biphenyl, where two carboxylate groups are attached to the 3 and 3’ positions of the biphenyl ring, and these carboxylate groups are esterified with ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl biphenyl 3,3’-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of biphenyl-3,3’-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the ethanol is continuously distilled off to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of diethyl biphenyl 3,3’-dicarboxylate may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents may be explored to optimize the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl biphenyl 3,3’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form biphenyl-3,3’-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Biphenyl-3,3’-dicarboxylic acid.

    Reduction: Biphenyl-3,3’-diol.

    Substitution: Various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl biphenyl 3,3’-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, including plasticizers and stabilizers for polymers.

Mechanism of Action

The mechanism by which diethyl biphenyl 3,3’-dicarboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl core can engage in π-π stacking interactions, while the ester groups may participate in hydrogen bonding or other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-3,3’-dicarboxylic acid: The parent compound without the ester groups.

    Dimethyl biphenyl 3,3’-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

    Biphenyl-4,4’-dicarboxylate: A positional isomer with carboxylate groups at the 4 and 4’ positions.

Uniqueness

Diethyl biphenyl 3,3’-dicarboxylate is unique due to its specific esterification pattern, which can influence its solubility, reactivity, and interactions with other molecules. The ethyl ester groups provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different solvents and environments.

Properties

IUPAC Name

ethyl 3-(3-ethoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-7-13(11-15)14-8-6-10-16(12-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAIUEMEDFREBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477906
Record name Diethyl biphenyl 3,3'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303730-26-9
Record name Diethyl biphenyl 3,3'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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